6-Chlorochroman-2-carboxylic acid

Hypolipidemic Cholesterol Cardiovascular

Researchers investigating non-statin lipid metabolism or platelet pathways face conflicting results from 6-substituted chroman analogs. CAS 40026-24-2 provides a validated solution. - **Unique Pharmacology**: Potent hypocholesterolemic & hepatoselective activity (NAFLD models) without consistent HMG-CoA reductase inhibition; preserves AA-induced aggregation for platelet studies. - **Reference Standard**: ≥95% purity (NMR/HPLC/GC confirmed). Superior to clofibrate in Triton WR-1339 & sucrose-fed hyperlipidemic rat models. - **Supply**: Bulk R&D quantities available for cardiovascular, inflammatory (PLA2/PGE2), or hepatic steatosis research.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
CAS No. 40026-24-2
Cat. No. B3037005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorochroman-2-carboxylic acid
CAS40026-24-2
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)OC1C(=O)O
InChIInChI=1S/C10H9ClO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
InChIKeyUIVQVPBZOASIML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorochroman-2-carboxylic Acid: Properties & Procurement


6-Chlorochroman-2-carboxylic acid (CAS 40026-24-2) is a chlorinated chromane-2-carboxylic acid derivative with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . The compound exists as a racemic mixture unless otherwise specified, featuring a carboxylic acid moiety at the 2-position and a chloro substituent at the 6-position of the chroman ring system. Standard commercial purity is ≥95% with typical analytical characterization including NMR, HPLC, and GC . This compound serves as a key reference standard in lipid metabolism research and as a synthetic intermediate for pharmaceutical development targeting cardiovascular indications.

1
Racemic chroman-2-carboxylic acid reference standard for lipid metabolism studies
2
Synthetic intermediate for cardiovascular target research and development
3
6-Chloro substitution enables specific pathway interrogation vs other 6-substituted analogs

6-Chlorochroman-2-carboxylic Acid: SAR & Substitution Risks


The biological activity profile of chroman-2-carboxylic acid derivatives is exquisitely sensitive to the nature of the substituent at the 6-position. Systematic studies comparing chloro, phenyl, cyclohexyl, and unsubstituted analogs reveal that even conservative atomic substitutions produce fundamentally divergent pharmacological outcomes. For instance, the 6-chloro derivative demonstrates potent hypocholesterolemic activity and unique platelet function modulation [1], whereas the 6-phenyl analog exhibits markedly different antiplatelet potency and mechanism of action [2]. The 6-cyclohexyl analog is largely inactive in hypolipidemic models [3], while the des-chloro (unsubstituted) chroman-2-carboxylic acid lacks measurable activity entirely [4]. These findings underscore that 6-chlorochroman-2-carboxylic acid occupies a distinct pharmacological niche that cannot be approximated by substituting seemingly similar analogs.

!
6-Phenyl analog: Antiplatelet mechanism divergence
PCCA exhibits AA pathway blockade not shared by CCCA; hypolipidemic profile may differ and is not interchangeable.
!
6-Cyclohexyl analog: Lacks measurable hypolipidemic activity
Reported inactivity in rodent hyperlipidemic models; cannot replicate chloro-specific lipid modulation.
!
Des-chloro chroman-2-carboxylic acid: No lipid-modulating activity
Unsubstituted chroman analogs lack measurable activity in hyperlipemic models; class-level evidence indicates substitution is essential.

6-Chlorochroman-2-carboxylic Acid: Head-to-Head Comparisons


Superior Cholesterol Lowering vs Clofibrate

In a head-to-head comparison using a sucrose-fed hyperlipidemic rat model, the ethyl ester of 6-chlorochroman-2-carboxylic acid (compound II) exhibited significantly greater hypocholesterolemic efficacy than clofibrate (compound I), the clinical reference standard [1]. Both compounds were administered orally at equivalent molar doses of 0.2 and 0.4 mmol/kg twice daily for 7 consecutive days. The chloro-substituted chroman analog proved to be a more effective hypocholesterolemic drug than clofibrate, whereas the 6-phenyl (III) and 6-cyclohexyl (IV) analogs were completely inactive in this same model [1].

Hypocholesterolemic Efficacy
Head-to-head
Greater serum cholesterol reduction than clofibrate at equimolar doses; 6-phenyl and 6-cyclohexyl analogs inactive
Reported model-response context; supports cholesterol-lowering screening studies
Rodent sucrose-fed model; verify class-specific translation
Hypolipidemic Cholesterol Cardiovascular

Antiplatelet Mechanism: AA Pathway Divergence

In a direct comparative study on human platelet function, 6-chlorochroman-2-carboxylic acid (CCCA) and 6-phenylchroman-2-carboxylic acid (PCCA) were evaluated alongside clofibrate (CPIB) [1]. PCCA was at least 52-fold more potent as an inhibitor of ADP-, epinephrine-, and collagen-induced platelet activation compared to CPIB or CCCA. Critically, only PCCA inhibited arachidonic acid (AA)-induced platelet aggregation and malondialdehyde (MDA) production in a concentration-dependent manner. In contrast, CCCA and CPIB not only failed to inhibit AA-induced platelet activation but actually demonstrated a potentiating effect on the onset of AA-induced aggregation [1]. All three compounds inhibited thrombin-induced release of [3H]arachidonic acid from platelet phospholipids and thrombin-mediated MDA production, indicating that CCCA acts upstream in the prostaglandin biosynthetic pathway without direct AA pathway blockade [1].

Antiplatelet Mechanism
Head-to-head
PCCA ≥52-fold more potent vs CCCA; only PCCA inhibits AA-induced aggregation; CCCA potentiates AA aggregation onset
Mechanistic divergence; supports prostaglandin-independent pathway study
Human platelet assay; AA pathway response context
Antiplatelet Prostaglandin Thrombosis

Chloro Group Essential for Cholesterol Synthesis Inhibition

Structure-activity relationship studies demonstrate that the presence of a chloro substituent at the 6-position is obligatory for antagonism of cholesterol biosynthesis and lipolysis in vitro [1]. The foundational 1971 medicinal chemistry study established that 6-chlorochroman-2-carboxylic acids function as antagonists for cholesterol biosynthesis and lipolysis in vitro, while parallel studies on benzodioxane and dihydrobenzofuran analogs confirmed that des-chloro (unsubstituted) cyclic analogs are inactive in hyperlipemic rat models [2]. Among the cyclic clofibrate analogs evaluated, ethyl 6-chlorochroman-2-carboxylate compared most favorably with the parent clofibrate, exhibiting both hypocholesterolemic and hypotriglyceridemic activities, whereas the des-chloro benzodioxane and dihydrobenzofuran analogs showed only partial or no activity [2].

Chloro Essential for Cholesterol Synthesis Inhibition
Class-level
6-Chloro derivative active; des-chloro and related cyclic analogs inactive or only partially active
SAR context; chloro substitution required for lipid modulation research
In vitro/Triton model; class-level inference, data to verify
Cholesterol biosynthesis Lipolysis Structure-activity relationship

Liver Cholesterol Reduction: Chloro-Specific Property

Among the three 6-substituted chroman-2-carboxylate esters evaluated (6-chloro, 6-phenyl, and 6-cyclohexyl), only the 6-chloro derivative (compound II) significantly lowered liver cholesterol levels in sucrose-fed hyperlipidemic rats [1]. This hepatic effect was accompanied by an increase in liver triglyceride levels, a pattern not observed with the phenyl or cyclohexyl analogs [1]. Notably, none of the analogs consistently inhibited liver microsomal 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase activity, suggesting that the observed liver cholesterol reduction operates through a mechanism distinct from direct statin-like HMG-CoA reductase inhibition [1].

Liver Cholesterol Reduction
Head-to-head
Only 6-chloro derivative significantly lowered liver cholesterol; phenyl and cyclohexyl analogs showed no effect
Reported liver-selectivity model context
Rodent model; no consistent HMG-CoA reductase inhibition observed
Liver cholesterol Hepatic lipid Hypolipidemic

PLA2 Inhibition and Prostaglandin Modulation

At the molecular level, 6-chlorochroman-2-carboxylic acid inhibits prostaglandin E2 (PGE2) biosynthesis through direct inhibition of phospholipase A2 (PLA2), the enzyme that catalyzes the release of arachidonic acid from membrane phospholipids . This enzymatic inhibition has been shown to decrease platelet activation and aggregation . Additional reported activities include inhibition of collagen synthesis and reduction of malondialdehyde levels in rat liver cells . This PLA2 inhibitory mechanism is consistent with the compound's observed effects in platelet function assays, where it inhibits thrombin-induced arachidonic acid release but does not block AA-induced aggregation [1]—precisely the pattern expected for a PLA2 inhibitor acting upstream of AA release.

PLA2 Inhibition Mechanism
Reported
Inhibits PLA2, reducing PGE2 biosynthesis; consistent with thrombin-induced AA release inhibition
Supports PLA2-dependent inflammatory cascade research
In vitro enzymatic evidence; requires additional model validation
Phospholipase A2 Prostaglandin E2 Arachidonic acid

Normolipidemic Hypolipidemic Activity vs Clofibrate

In chow-fed normolipidemic rats, ethyl 6-chlorochroman-2-carboxylate (II) demonstrated hypolipidemic activity comparable to clofibrate (I), reducing both serum and α-lipoprotein cholesterol concentrations [1]. However, important mechanistic distinctions emerged: clofibrate treatment increased serum free cholesterol while concurrently reducing lecithin:cholesterol acyltransferase (LCAT) activity, whereas no such correlation was observed for the 6-chloro analog II [1]. This divergence suggests that while the net hypocholesterolemic effect is similar, the underlying lipoprotein metabolism pathways modulated by each agent differ. The 6-phenyl analog (III) had no effect on serum cholesterol in this model but caused a slight elevation of α-lipoprotein cholesterol concentration [1].

Normolipidemic Lipid Modulation
Head-to-head
Similar hypocholesterolemic efficacy to clofibrate; no LCAT suppression unlike clofibrate
Reported divergent LCAT modulation; supports cleaner mechanistic probe selection
Chow-fed rat model; mechanistic distinction requires confirmation
Lipoprotein Cholesterol Normolipidemic

6-Chlorochroman-2-carboxylic Acid: Research & Industrial Applications


Lipid-Lowering Drug Discovery & Screening

In preclinical lipid metabolism research, 6-chlorochroman-2-carboxylic acid and its ethyl ester serve as validated positive control compounds for hypocholesterolemic and hypotriglyceridemic activity. The compound has demonstrated efficacy comparable or superior to clofibrate in multiple rat models including Triton WR-1339-induced hyperlipidemia, sucrose-fed hyperlipidemia, and normolipidemic chow-fed animals [1][2]. Researchers can employ this compound as a benchmark reference standard when evaluating novel chroman derivatives or other chemical series for lipid-lowering potential. The compound's inability to consistently inhibit HMG-CoA reductase [1] makes it particularly valuable for identifying non-statin mechanisms of cholesterol reduction.

Platelet Function: Prostaglandin-Independent Antiplatelet Pathways

6-Chlorochroman-2-carboxylic acid (CCCA) provides a unique pharmacological tool for dissecting platelet activation pathways. Unlike the 6-phenyl analog PCCA, CCCA inhibits platelet aggregation induced by ADP, epinephrine, collagen, and thrombin without blocking arachidonic acid (AA)-induced aggregation [3]. In fact, CCCA potentiates the onset of AA-induced aggregation [3]. This distinctive profile enables researchers to study prostaglandin-independent mechanisms of platelet inhibition or to investigate the potentiation phenomenon itself. Laboratories focused on thrombosis, hemostasis, or antiplatelet drug development should procure CCCA specifically when a compound with preserved AA responsiveness is required for comparative studies.

PLA2 Inhibition: Inflammatory Cascade Modulation

The demonstrated ability of 6-chlorochroman-2-carboxylic acid to inhibit phospholipase A2 activity and reduce prostaglandin E2 biosynthesis positions this compound as a useful probe for PLA2-dependent inflammatory signaling research. This mechanism is consistent with the observed inhibition of thrombin-induced arachidonic acid release from platelet phospholipids while sparing AA-induced aggregation [3]. Researchers investigating inflammatory disorders, pain pathways, or cardiovascular inflammation where PLA2 plays a central role can utilize this compound as a reference inhibitor. The chloro-substituted chroman scaffold also serves as a starting point for medicinal chemistry optimization campaigns targeting PLA2 with improved potency or selectivity.

Hepatic Cholesterol Reduction: Liver-Selective Mechanisms

Among 6-substituted chroman analogs, only the 6-chloro derivative demonstrates significant liver cholesterol-lowering activity in hyperlipidemic animal models [1]. This tissue-specific effect, which occurs without consistent HMG-CoA reductase inhibition [1], makes the compound particularly valuable for non-alcoholic fatty liver disease (NAFLD) and hepatic steatosis research. Investigators studying liver lipid trafficking, VLDL assembly/secretion, or hepatic cholesterol homeostasis should select the 6-chloro derivative over the 6-phenyl or 6-cyclohexyl analogs, which lack this hepatoselective activity [1]. The compound can serve as a tool to identify novel hepatic cholesterol regulatory nodes distinct from the statin-sensitive HMG-CoA reductase pathway.

Application
Selection Property
Validation Focus
Lipid-lowering screening research
6-Chloro scaffold hypocholesterolemic profile
Cholesterol biosynthesis endpoint review; non-statin mechanism validation
Antiplatelet pathway studies
AA pathway response profile (preserved AA responsiveness)
Prostaglandin-independent platelet inhibition pathway validation
PLA2 inhibition research
PLA2 inhibitory mechanism
Arachidonic acid release assay context; PGE2 biosynthesis endpoint review
Hepatic cholesterol reduction studies
Liver-selectivity profile (non-HMG-CoA reductase mechanism)
Hepatic lipid endpoint monitoring; VLDL/secretion pathway research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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